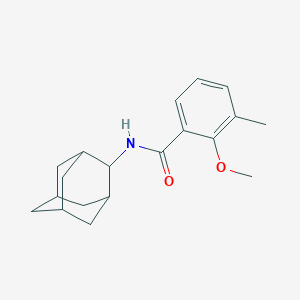![molecular formula C17H19N3O2 B244895 N-[3-(pentanoylamino)phenyl]pyridine-3-carboxamide](/img/structure/B244895.png)
N-[3-(pentanoylamino)phenyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(pentanoylamino)phenyl]pyridine-3-carboxamide is a synthetic organic compound with the molecular formula C17H19N3O2 It is characterized by the presence of a nicotinamide moiety linked to a phenyl ring substituted with a pentanoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(pentanoylamino)phenyl]pyridine-3-carboxamide typically involves the following steps:
Formation of the Nicotinamide Moiety: Nicotinic acid is converted to nicotinamide through an amide formation reaction.
Substitution Reaction: The phenyl ring is functionalized with a pentanoylamino group through a substitution reaction. This can be achieved by reacting the appropriate aniline derivative with pentanoyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The nicotinamide moiety is then coupled with the substituted phenyl ring using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(pentanoylamino)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Pentanoyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl ring or nicotinamide moiety.
Reduction: Reduced forms of the compound, potentially altering the amide or phenyl ring.
Substitution: Various substituted derivatives depending on the substituents introduced.
Scientific Research Applications
N-[3-(pentanoylamino)phenyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-(pentanoylamino)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-[3-(pentanoylamino)phenyl]pyridine-3-carboxamide can be compared with other similar compounds, such as:
Nicotinamide: A simpler compound with a similar nicotinamide moiety but lacking the substituted phenyl ring.
N-phenyl nicotinamide: Similar structure but without the pentanoylamino group.
N-[3-(butanoylamino)phenyl]nicotinamide: Similar structure with a butanoylamino group instead of a pentanoylamino group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H19N3O2 |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
N-[3-(pentanoylamino)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H19N3O2/c1-2-3-9-16(21)19-14-7-4-8-15(11-14)20-17(22)13-6-5-10-18-12-13/h4-8,10-12H,2-3,9H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
MHSPIEJXDVPJRF-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CN=CC=C2 |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B244814.png)
![N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B244815.png)
![N-[4-(isobutyrylamino)phenyl]-2-naphthamide](/img/structure/B244817.png)
![4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B244818.png)
![3,5-dimethoxy-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide](/img/structure/B244820.png)



![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide](/img/structure/B244831.png)
![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B244833.png)

![2-[(4-isopropoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244835.png)
![2-[(2-methoxy-3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244840.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-4-tert-butylbenzamide](/img/structure/B244843.png)
